molecular formula C11H11N5O2S B4229325 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine

Cat. No.: B4229325
M. Wt: 277.30 g/mol
InChI Key: YDVIJASIWHCTDN-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 4,6-diamine group and a 2-[(4-nitrobenzyl)sulfanyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the nucleophilic substitution of a 2-halo-pyrimidine with a 4-nitrobenzylthiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The inhibition of these enzymes can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specific functionalities .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c12-9-5-10(13)15-11(14-9)19-6-7-1-3-8(4-2-7)16(17)18/h1-5H,6H2,(H4,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVIJASIWHCTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=N2)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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